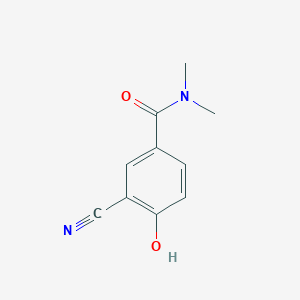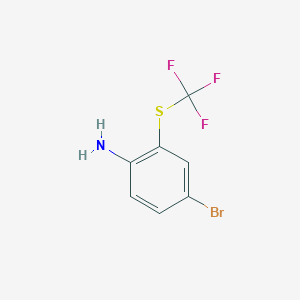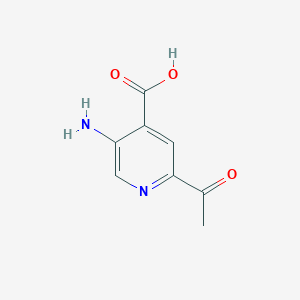
2-Acetyl-5-aminoisonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-5-aminoisonicotinic acid is an organic compound that belongs to the class of heterocyclic compounds known as pyridines. It features both an acetyl group and an amino group attached to a pyridine ring, making it a versatile molecule in various chemical reactions and applications. This compound is of significant interest in the fields of organic synthesis, medicinal chemistry, and material science due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-aminoisonicotinic acid typically involves the acetylation of 5-aminoisonicotinic acid. One common method is the reaction of 5-aminoisonicotinic acid with acetic anhydride under reflux conditions. The reaction proceeds as follows:
[ \text{5-Aminoisonicotinic acid} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]
This reaction is usually carried out in the presence of a catalyst such as pyridine to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
化学反応の分析
Types of Reactions
2-Acetyl-5-aminoisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the substituent used.
科学的研究の応用
2-Acetyl-5-aminoisonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Acetyl-5-aminoisonicotinic acid involves its interaction with specific molecular targets and pathways. The acetyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The amino group can form hydrogen bonds and participate in various biochemical interactions. These properties enable the compound to modulate biological pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2-Aminoisonicotinic acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.
2-Acetylpyridine: Lacks the amino group, reducing its ability to form hydrogen bonds and interact with biological molecules.
5-Aminoisonicotinic acid: Lacks the acetyl group, limiting its applications in organic synthesis.
Uniqueness
2-Acetyl-5-aminoisonicotinic acid is unique due to the presence of both the acetyl and amino groups on the pyridine ring
特性
分子式 |
C8H8N2O3 |
|---|---|
分子量 |
180.16 g/mol |
IUPAC名 |
2-acetyl-5-aminopyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H8N2O3/c1-4(11)7-2-5(8(12)13)6(9)3-10-7/h2-3H,9H2,1H3,(H,12,13) |
InChIキー |
BDGJBFSBTIZOPO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC=C(C(=C1)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[6-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone](/img/structure/B14852713.png)
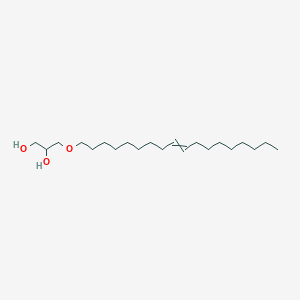
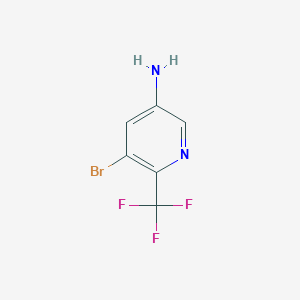
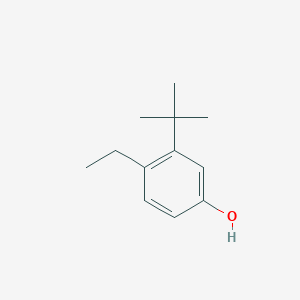

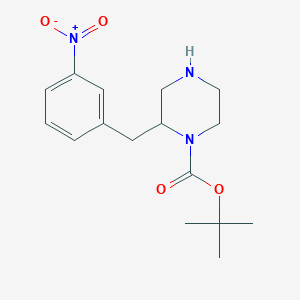
![(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid](/img/structure/B14852748.png)
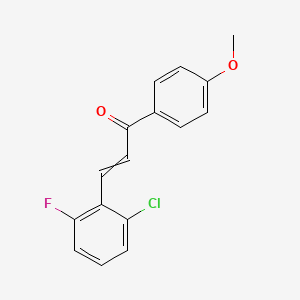
![4-(3-Methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14852758.png)
![Methyl((7-methylimidazo[1,2-A]pyridin-3-YL)methyl)amine](/img/structure/B14852766.png)
